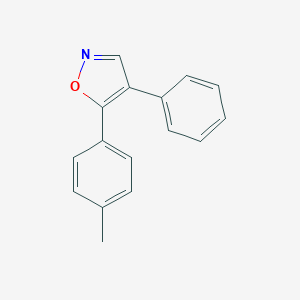
(2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid is a synthetic organic compound characterized by the presence of a benzoimidazole ring substituted with an isobutylsulfanyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid typically involves the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Isobutylsulfanyl Group: The isobutylsulfanyl group can be introduced via nucleophilic substitution reactions, where an appropriate isobutylthiol is reacted with a halogenated benzoimidazole intermediate.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The sulfur atom in the isobutylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzoimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The benzoimidazole ring and the acetic acid moiety can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols are commonly used.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydrogenated benzoimidazole derivatives.
Substitution Products: Various substituted benzoimidazole and acetic acid derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The isobutylsulfanyl group and the benzoimidazole ring can modulate the compound’s binding affinity and specificity, influencing its biological activity.
類似化合物との比較
(2-Methylsulfanyl-benzoimidazol-1-yl)-acetic acid: Similar structure but with a methylsulfanyl group instead of an isobutylsulfanyl group.
(2-Phenylsulfanyl-benzoimidazol-1-yl)-acetic acid: Contains a phenylsulfanyl group, which may alter its chemical and biological properties.
(2-Isobutylsulfanyl-benzimidazol-1-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness: (2-Isobutylsulfanyl-benzoimidazol-1-yl)-acetic acid is unique due to the presence of the isobutylsulfanyl group, which can influence its chemical reactivity and biological activity
特性
IUPAC Name |
2-[2-(2-methylpropylsulfanyl)benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9(2)8-18-13-14-10-5-3-4-6-11(10)15(13)7-12(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORKUFLJWBBGHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[1,1'-Biphenyl]-4-yl-2-methoxyethanone](/img/structure/B493740.png)

